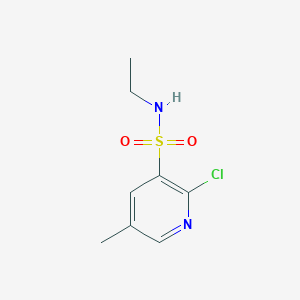

2-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide

Description

Properties

Molecular Formula |

C8H11ClN2O2S |

|---|---|

Molecular Weight |

234.70 g/mol |

IUPAC Name |

2-chloro-N-ethyl-5-methylpyridine-3-sulfonamide |

InChI |

InChI=1S/C8H11ClN2O2S/c1-3-11-14(12,13)7-4-6(2)5-10-8(7)9/h4-5,11H,3H2,1-2H3 |

InChI Key |

MYOXPFHYYMTZQR-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=C(N=CC(=C1)C)Cl |

Origin of Product |

United States |

Preparation Methods

Method A: Dihalo Compound Chlorination

- Reagents : 2-Oxo-5-methyl-5,6-dichloropiperidine, phosphorus oxychloride (POCl₃), 1,2,4-trichlorobenzene (solvent).

- Conditions :

- Temperature: 120°C

- POCl₃ excess: 50–70 mole%

- Reaction time: 6–8 hours

- Yield : 81.3% (HPLC analysis).

- Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by electron-withdrawing groups.

Method B: 3-Methylpyridine N-Oxide Chlorination

- Reagents : 3-Methylpyridine N-oxide, POCl₃, aluminum chloride (AlCl₃), 2,2,6,6-tetramethylpiperidine (base).

- Conditions :

- Temperature: 0–5°C

- Solvent: Dichloromethane

- POCl₃/AlCl₃ ratio: 1:0.2 (molar)

- Advantage : Enhanced regioselectivity for 2-chloro-5-methyl isomer over 2-chloro-3-methyl byproduct.

Table 1: Comparison of Chlorination Methods

| Parameter | Method A | Method B |

|---|---|---|

| Starting Material | Dihalo piperidine | 3-Methylpyridine N-oxide |

| Temperature | 120°C | 0–5°C |

| Selectivity | Moderate | High |

| Yield | 81.3% | Not reported |

Sulfonation at Pyridine Position 3

The chlorinated pyridine undergoes sulfonation to introduce the sulfonyl chloride group:

- Reagents : Chlorosulfonic acid (ClSO₃H), anhydrous conditions.

- Conditions :

- Temperature: 0–10°C (exothermic reaction control)

- Solvent: Dichloromethane

- Stoichiometry: 1:1.2 (pyridine:ClSO₃H)

- Workup : Quenching with ice-water, extraction with dichloromethane, and drying over MgSO₄.

Amination to Form N-Ethyl Sulfonamide

The sulfonyl chloride intermediate reacts with ethylamine to yield the target compound:

- Reagents : Ethylamine, triethylamine (base), acetonitrile (solvent).

- Conditions :

- Temperature: 25°C

- Reaction time: 3 hours

- Molar ratio: 1:1.1 (sulfonyl chloride:ethylamine)

- Purification :

Table 2: Sulfonamide Formation Parameters

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Base | Triethylamine |

| Yield (crude) | 95% |

| Final purity (HPLC) | 99.1% |

Integrated Synthesis Protocol

Combining the above steps:

- Chlorination : Prioritize Method B for higher selectivity.

- Sulfonation : Use ClSO₃H at 0–10°C to minimize side reactions.

- Amination : Employ excess ethylamine (1.1 eq) and triethylamine to drive the reaction.

Analytical Validation

Chemical Reactions Analysis

Sulfonamide Formation

The sulfonamide group is introduced through reactions of sulfonyl chlorides with amines. For instance, pyridine-3-sulfonyl chloride reacts with ethylamine under basic conditions (e.g., NaH in DMF) to form the N-ethyl sulfonamide.

Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Time |

|---|---|---|---|---|

| Alkylation | Sodium hydride (70% in oil), ethylamine | DMF | 50°C | 28 h |

Final Product Purification

The crude product is purified using column chromatography (e.g., silica gel with n-heptane/ethyl acetate).

Alkylation and Acylation

The N-ethyl group can undergo further alkylation or acylation. For example:

-

Alkylation : Reaction with alkyl halides (e.g., ethyl bromide) in basic conditions (e.g., NaOH) extends the alkyl chain.

-

Acylation : Acetyl chloride or benzoyl chloride can acylate the ethyl group under catalytic conditions (e.g., DMAP).

Oxidative Degradation

Sulfonamides can undergo oxidative cleavage under strong oxidizing agents (e.g., KMnO₄, H₂O₂):

-

Example : Potassium permanganate in acidic conditions oxidizes the pyridine ring, forming carboxylic acids .

Nucleophilic Aromatic Substitution

The chloro group at position 2 is reactive toward nucleophiles (e.g., hydroxide, amines):

Enzyme Inhibition

The compound acts as a competitive inhibitor of bacterial enzymes (e.g., dihydropteroate synthase) by mimicking para-aminobenzoic acid (PABA).

Antiviral Activity

Structural analogs show potential in inhibiting influenza virus replication by targeting viral entry and replication pathways .

Sulfonamide Formation

| Step | Reagents | Solvent | Time | Product |

|---|---|---|---|---|

| Alkylation | Sodium hydride, ethylamine | DMF | 28 h | N-Ethyl sulfonamide |

Oxidative Degradation

| Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂SO₄, reflux | 3-Pyridinecarboxylic acid |

Scientific Research Applications

2-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

2-Chloro-5-methylpyridine: A related compound with similar structural features but lacking the ethyl and sulfonamide groups.

2-Chloro-5-methylpyridine-N-oxide: Another similar compound with an additional oxygen atom attached to the nitrogen in the pyridine ring.

Uniqueness

2-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide is unique due to the presence of both the ethyl and sulfonamide groups, which confer distinct chemical and biological properties

Biological Activity

2-Chloro-N-ethyl-5-methylpyridine-3-sulfonamide is a sulfonamide compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological effects, mechanisms of action, structure-activity relationships, and relevant case studies.

- Molecular Formula : C9H10ClN2O2S

- Molecular Weight : 248.70 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various biological pathways. Sulfonamides generally act by mimicking para-aminobenzoic acid (PABA), thereby inhibiting bacterial folic acid synthesis. This compound's unique structure may enhance its binding affinity and specificity towards target enzymes, which can lead to significant therapeutic effects.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. Research indicates that this compound exhibits notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The compound's effectiveness can be quantified using Minimum Inhibitory Concentration (MIC) assays.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Antiviral Activity

Recent studies have explored the antiviral potential of sulfonamide derivatives, including this compound. It has shown activity against various viruses by inhibiting their entry and replication.

Anticancer Activity

The compound has been investigated for its effects on cancer cell lines. Preliminary findings suggest that it may induce apoptosis in certain cancer cells, possibly through the modulation of apoptotic pathways or inhibition of specific kinases involved in cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is often influenced by their structural characteristics. Modifications in the aromatic ring or the sulfonamide group can significantly impact potency and selectivity. For instance, the introduction of different halogens or alkyl groups has been shown to enhance antimicrobial efficacy.

| Modification | Effect on Activity |

|---|---|

| Addition of Cl at position 2 | Increased antibacterial potency |

| Ethyl substitution at N position | Enhanced solubility and bioavailability |

Case Studies

- Study on Antibacterial Efficacy : A study conducted on a series of sulfonamides, including this compound, demonstrated a significant reduction in bacterial growth in vitro, particularly against Staphylococcus aureus .

- Antiviral Screening : In a screening for antiviral compounds, this sulfonamide exhibited a dose-dependent reduction in viral titers against influenza A virus, indicating its potential as a therapeutic agent against viral infections .

- Cancer Cell Line Study : Research involving human cancer cell lines showed that treatment with this compound led to a decrease in cell viability and an increase in markers associated with apoptosis .

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Chlorinating Agent | Phthalyl chloride | 85% yield | |

| Solvent System | CH2Cl2:Pyridine (3:1) | 83% yield | |

| Catalyst (DMAP) | 0.05 mmol | Reduces byproducts |

Q. Table 2. Analytical Data for Structural Validation

Critical Research Gaps

- Mechanistic Insights : Limited data on sulfonamide-group reactivity under photolytic conditions.

- Toxicokinetics : No in vivo ADME studies reported for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.